AB-FUBINACA metabolite 2A is a significant carboxylic acid metabolite derived from the synthetic cannabinoid AB-FUBINACA. This compound, with a chemical formula of C20H21FN4O2, was initially developed by Pfizer Global Research & Development and has been identified as a potent agonist for the cannabinoid receptor type 1 (CB1) with a binding affinity of 0.9 nM and an effective concentration for half-maximal activation (EC50) of 23.2 nM . The emergence of AB-FUBINACA in various herbal products across regions like Japan, Europe, and the United States has raised concerns about its safety and legal status, leading to its classification as a Schedule I substance by the Drug Enforcement Administration in 2014 .
AB-FUBINACA metabolite 2A is classified as a synthetic cannabinoid, specifically an indazole-based compound. It is recognized for its psychoactive properties and is often found in products marketed as "Spice" or "K2." These products are typically herbal mixtures that are sprayed with synthetic cannabinoids to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis . The compound's identification in various toxicological studies underscores its relevance in forensic science and clinical toxicology .
The synthesis of AB-FUBINACA metabolite 2A is primarily based on the metabolic pathways observed in humans after exposure to AB-FUBINACA. While specific synthetic routes for AB-FUBINACA itself were not detailed in the original patent, subsequent studies have highlighted hydroxylation and carboxylation as key metabolic processes leading to the formation of this metabolite . The technical details reveal that the compound can be synthesized through controlled oxidation reactions that introduce functional groups conducive to further metabolic transformations.
AB-FUBINACA metabolite 2A features a complex molecular structure characterized by an indazole core. The structural formula can be represented as follows:
The structural analysis indicates that this metabolite retains significant portions of the parent compound's structure while introducing a carboxylic acid functional group, which is critical for its biological activity and solubility properties .
The primary chemical reactions involving AB-FUBINACA metabolite 2A include hydroxylation and carboxylation. Hydroxylation typically occurs at positions on the indazole ring or alkyl side chains, leading to various hydroxylated metabolites. Carboxylation results from oxidative processes that convert alkyl groups into carboxylic acids. These reactions are facilitated by cytochrome P450 enzymes present in human liver microsomes, which play a crucial role in drug metabolism .
The physical properties of AB-FUBINACA metabolite 2A include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's stability is crucial for its application in toxicological testing where accurate detection methods are required .
AB-FUBINACA metabolite 2A is primarily utilized in scientific research and forensic toxicology. Its applications include:
AB-FUBINACA metabolite 2A is formally identified as 4-amino-3-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid [6]. Its molecular formula is C₂₀H₁₉FN₄O₄, with a monoisotopic mass of 398.139 g/mol [6]. This metabolite arises from dual biotransformation of the parent compound AB-FUBINACA:
Structural characterization primarily employs liquid chromatography–high-resolution tandem mass spectrometry (LC-HRMS/MS). Key fragmentation patterns include:
The metabolite retains the core indazole-3-carboxamide scaffold of AB-FUBINACA but features a polar dicarboxylic acid terminus, significantly altering its physicochemical behavior compared to the parent SCRA [6].
Table 1: Key Structural Descriptors of AB-FUBINACA Metabolite 2A
Property | Value/Description |
---|---|
Systematic Name | 4-Amino-3-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid |
Molecular Formula | C₂₀H₁₉FN₄O₄ |
Monoisotopic Mass | 398.139 g/mol |
SMILES Notation | O=C(NC(C(N)=O)C(C)C(O)=O)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3 |
Major Fragments (MS/MS) | m/z 380.13 [M-H₂O]⁺, m/z 255.08, m/z 109.03 |
Structural Modifications | Hydroxylation + Oxidation of tert-butyl group |
The primary pathway for metabolite 2A formation is in vivo enzymatic oxidation:
This pathway aligns with metabolites observed for structurally related indazole-carboxamide SCRAs:
Metabolite 2A is a terminal oxidation product and is not subject to further Phase I oxidation. However, it may undergo Phase II conjugation (glucuronidation or sulfation) at the carboxylic acid group, enhancing its urinary excretion [2] [5].
The introduction of a carboxylic acid group profoundly modifies key physicochemical properties relative to AB-FUBINACA:
Stability Considerations:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9